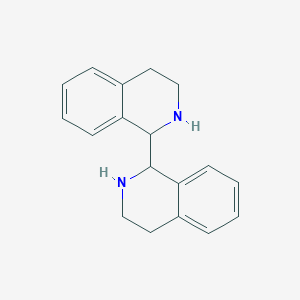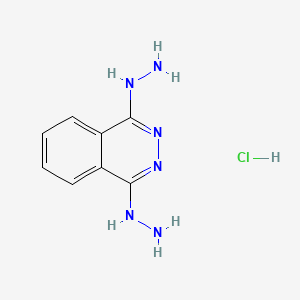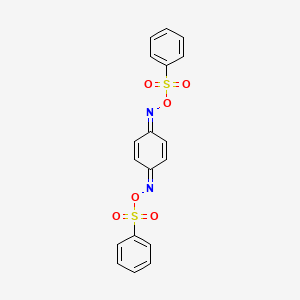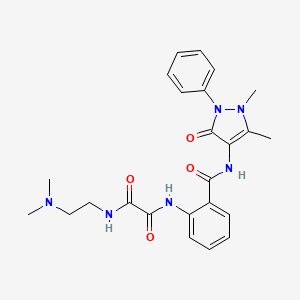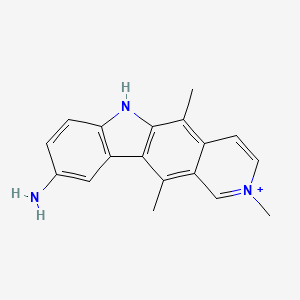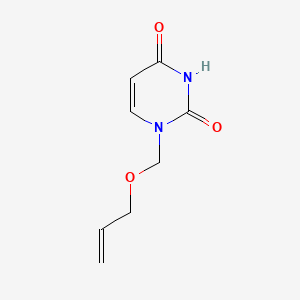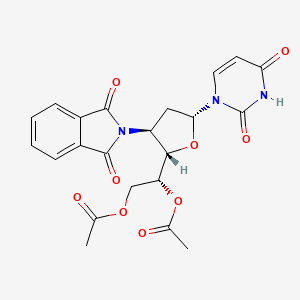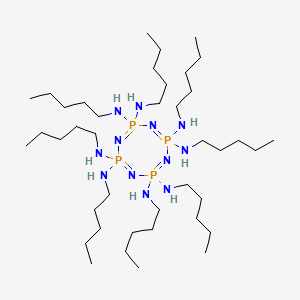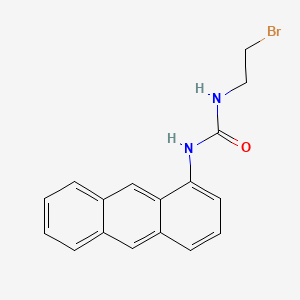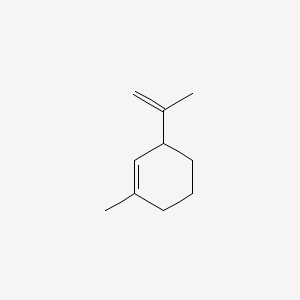
Cyclohexene, 1-methyl-3-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of cyclohexene, featuring a methyl group and a methylethenyl group attached to the cyclohexene ring. It is a colorless, volatile liquid that is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-methyl-3-(1-methylethenyl)- can be synthesized through several methods. One common method involves the partial hydrogenation of toluene to form methylcyclohexane, which is then subjected to further chemical reactions to introduce the methylethenyl group . The reaction conditions typically involve the use of a ruthenium catalyst and controlled temperature and pressure settings.
Industrial Production Methods
In industrial settings, the production of cyclohexene, 1-methyl-3-(1-methylethenyl)- often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. The compound is then purified through distillation and other separation techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 1-methyl-3-(1-methylethenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using bromine or chlorine.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Cyclohexene, 1-methyl-3-(1-methylethenyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexene, 1-methyl-3-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Cyclohexene, 1-methyl-3-(1-methylethenyl)- can be compared with other similar compounds such as:
1-Methylcyclohexene: A structural isomer with a different arrangement of the methyl and methylethenyl groups.
3-Methylcyclohexene: Another isomer with the methyl group attached to a different carbon atom on the cyclohexene ring.
4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group attached to the fourth carbon atom.
The uniqueness of cyclohexene, 1-methyl-3-(1-methylethenyl)- lies in its specific structural arrangement, which imparts distinct chemical and physical properties that are valuable in various applications.
Propiedades
Número CAS |
499-03-6 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1-methyl-3-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h7,10H,1,4-6H2,2-3H3 |
Clave InChI |
UXZIDIYMFIBDKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CCC1)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



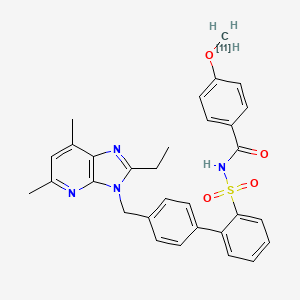
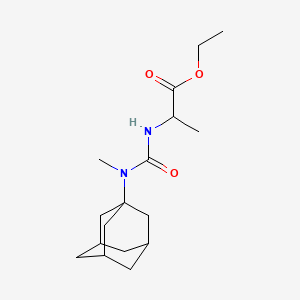
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)

